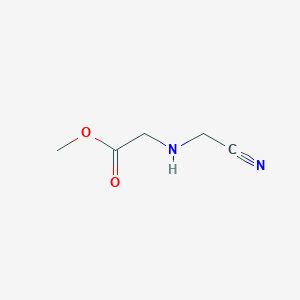
4-(Benzylsulfanyl)-3-nitrobenzoic acid
Overview
Description
Scientific Research Applications
Tissue Sulfhydryl Groups
A study by Ellman (1959) discusses a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is useful for determining sulfhydryl groups and has applications in studying biological materials, including blood. This indicates a possible connection to 4-(Benzylsulfanyl)-3-nitrobenzoic acid in its role in biological research, particularly in the context of sulfhydryl group analysis (Ellman, 1959).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. The study's findings on the complexation and luminescent properties of these compounds highlight their potential application in fields like photophysics and materials science (Viswanathan & Bettencourt-Dias, 2006).
Solid-State Synthesis
Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis, creating a range of heterocyclic scaffolds. This research underlines the importance of similar nitrobenzoic acid derivatives in synthetic chemistry, particularly for the creation of various nitrogenous cycles significant in drug discovery (Křupková et al., 2013).
Anticonvulsant Activities
D'angelo et al. (2008) investigated the anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid. This study provides insight into the potential therapeutic applications of nitrobenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).
Crystal Structures and Physico-Chemical Properties
Research by Oruganti et al. (2017) on molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which has applications in HIV treatment, demonstrates the importance of such compounds in understanding crystal engineering, pharmaceutical formulation, and the design of antiviral agents (Oruganti et al., 2017).
Chemical Synthesis
Lomov (2019) describes the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, indicating the utility of nitrobenzoic acid derivatives in the preparation of complex molecules, including cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
properties
IUPAC Name |
4-benzylsulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJKMPQPHNZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)-3-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)

![3-[(3-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1517088.png)
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)





![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)